tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1192122-56-7
VCID: VC17577604
InChI: InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)19-8-4-12(5-9-19)18-10-6-15(16,17)7-11-18/h12H,4-11H2,1-3H3
SMILES:
Molecular Formula: C15H26F2N2O2
Molecular Weight: 304.38 g/mol

tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate

CAS No.: 1192122-56-7

Cat. No.: VC17577604

Molecular Formula: C15H26F2N2O2

Molecular Weight: 304.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate - 1192122-56-7

Specification

CAS No. 1192122-56-7
Molecular Formula C15H26F2N2O2
Molecular Weight 304.38 g/mol
IUPAC Name tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)19-8-4-12(5-9-19)18-10-6-15(16,17)7-11-18/h12H,4-11H2,1-3H3
Standard InChI Key JGCXJFBRTXIGAU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two piperidine rings connected at their 4-positions, forming a bipiperidine scaffold. One nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, while the adjacent piperidine ring contains two fluorine atoms at the 4-position. The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications .

The IUPAC name, tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate, reflects this arrangement. The SMILES notation CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)(F)F\text{CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)(F)F} and InChIKey JGCXJFBRTXIGAU-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight304.38 g/mol
Molecular FormulaC15H26F2N2O2\text{C}_{15}\text{H}_{26}\text{F}_{2}\text{N}_{2}\text{O}_{2}
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (calculated)

The fluorine atoms increase electronegativity and influence dipole moments, potentially enhancing membrane permeability . The Boc group contributes to a higher molecular weight compared to non-protected bipiperidines like 4,4'-bipiperidine (MW 168.28 g/mol) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis begins with 4,4-difluoro-1,4-bipiperidine, which undergoes carbamate formation with tert-butyl chloroformate in dichloromethane or tetrahydrofuran. Triethylamine is added to neutralize hydrochloric acid byproducts:

4,4-Difluoro-1,4-bipiperidine+tert-Butyl chloroformateEt3NDCMtert-Butyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate+HCl\text{4,4-Difluoro-1,4-bipiperidine} + \text{tert-Butyl chloroformate} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate} + \text{HCl}

Reaction conditions (temperature: 0–25°C, time: 12–24 hours) are optimized to achieve yields of 70–85%. Purification via column chromatography or recrystallization ensures >95% purity.

Industrial Manufacturing

Scaling this process requires continuous-flow reactors to maintain temperature control and minimize side reactions. Solvent recovery systems are implemented to reduce waste, aligning with green chemistry principles. Quality control measures include HPLC for purity assessment and NMR spectroscopy for structural confirmation .

Comparative Analysis with Related Compounds

Structural Analogues

The table below contrasts key features with related bipiperidine derivatives:

CompoundMolecular FormulaFluorine SubstitutionBioactivity Highlights
tert-Butyl [4,4'-bipiperidine]-1-carboxylateC15H28N2O2\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{2}NoneLower metabolic stability
tert-Butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylateC11H19F2NO3\text{C}_{11}\text{H}_{19}\text{F}_{2}\text{NO}_{3}4,4-difluoro + hydroxymethylEnhanced water solubility

The difluoro substitution in tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate improves target selectivity compared to its non-fluorinated counterpart .

Future Perspectives and Research Directions

Therapeutic Development

Future studies should focus on:

  • Target Identification: High-throughput screening to map receptor interactions.

  • Toxicology Profiles: Chronic toxicity studies in mammalian systems.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

Industrial Applications

Potential non-pharmaceutical uses include catalysis in asymmetric synthesis, leveraging the chiral bipiperidine scaffold.

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